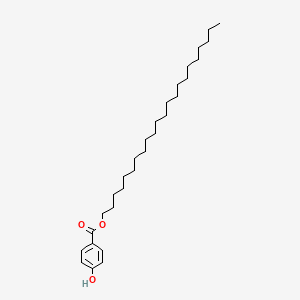
Docosyl 4-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Docosyl 4-hydroxybenzoate, also known as docosyl para-hydroxybenzoate, is an ester of docosanol and 4-hydroxybenzoic acid. It is a long-chain ester with the molecular formula C29H50O3. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Docosyl 4-hydroxybenzoate can be synthesized through the esterification of docosanol with 4-hydroxybenzoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Docosyl 4-hydroxybenzoate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group in the 4-hydroxybenzoate moiety can be oxidized to form quinones.
Reduction: The ester bond can be reduced to yield the corresponding alcohol and acid.
Substitution: The aromatic ring of the 4-hydroxybenzoate moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Docosanol and 4-hydroxybenzoic acid.
Substitution: Various substituted derivatives of 4-hydroxybenzoate.
Applications De Recherche Scientifique
Docosyl 4-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.
Industry: Utilized in the production of cosmetics, such as moisturizers and sunscreens, due to its emollient properties.
Mécanisme D'action
The mechanism of action of docosyl 4-hydroxybenzoate involves its interaction with cellular membranes and enzymes. The long alkyl chain of docosanol allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. The 4-hydroxybenzoate moiety can interact with various enzymes, influencing biochemical pathways and exerting biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-hydroxybenzoate: An ester of methanol and 4-hydroxybenzoic acid, commonly used as a preservative in cosmetics and pharmaceuticals.
Ethyl 4-hydroxybenzoate: An ester of ethanol and 4-hydroxybenzoic acid, also used as a preservative.
Propyl 4-hydroxybenzoate: An ester of propanol and 4-hydroxybenzoic acid, with similar preservative properties.
Uniqueness
Docosyl 4-hydroxybenzoate stands out due to its long alkyl chain, which imparts unique physical and chemical properties. This long chain enhances its emollient properties, making it particularly useful in cosmetic formulations. Additionally, the long chain may influence its interaction with biological membranes, potentially leading to distinct biological activities compared to shorter-chain esters.
Propriétés
Numéro CAS |
109236-76-2 |
|---|---|
Formule moléculaire |
C29H50O3 |
Poids moléculaire |
446.7 g/mol |
Nom IUPAC |
docosyl 4-hydroxybenzoate |
InChI |
InChI=1S/C29H50O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-32-29(31)27-22-24-28(30)25-23-27/h22-25,30H,2-21,26H2,1H3 |
Clé InChI |
RGJOGVBIFBEFMC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one](/img/structure/B14332383.png)
![N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbothioamide](/img/structure/B14332390.png)
![1-[4-(2-Methoxyethoxy)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14332391.png)
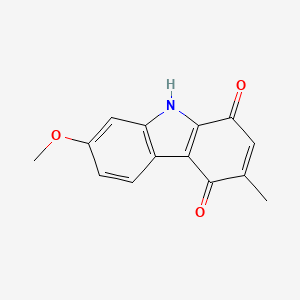
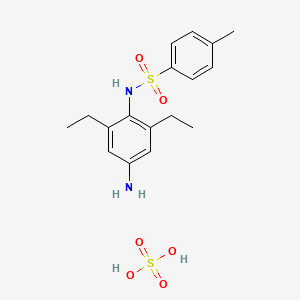
![4-[4-(4-Fluorophenoxy)phenyl]-4-oxobut-2-enoic acid](/img/structure/B14332411.png)
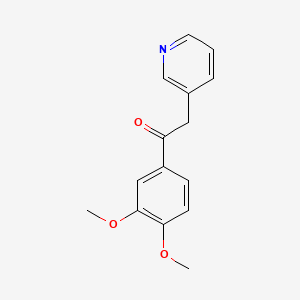

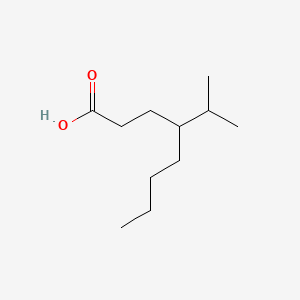
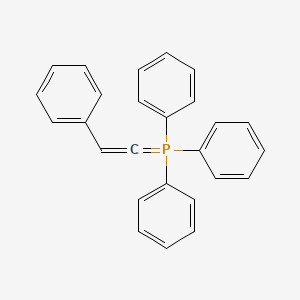
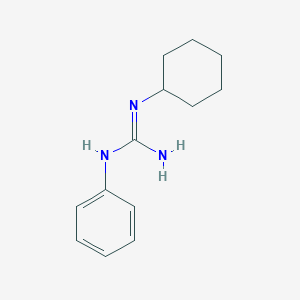
![(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14332471.png)
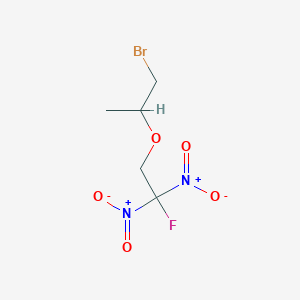
![5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B14332504.png)
